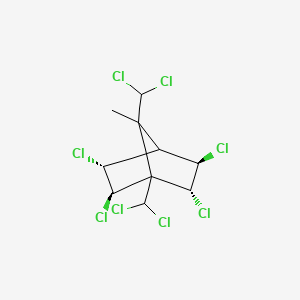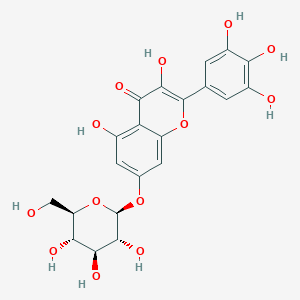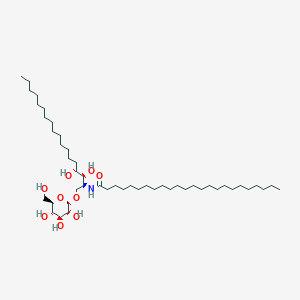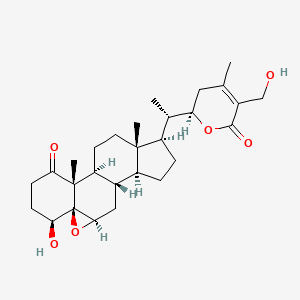![molecular formula C25H32N2O6 B1253282 (2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester is a depsipeptide.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- A study by Brinkmann et al. (2000) discusses the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones using l-aspartic acid as a chiral building block, which is relevant to the chemical structure of the compound (Brinkmann et al., 2000).
Chemical Properties and Reactions
- Kucherenko et al. (2008) explore the condensation of o-cyanomethylbenzoic acids with esters of amino-thiophene carboxylic acids, yielding compounds with structural similarities to the compound in focus (Kucherenko et al., 2008).
- Andruszkiewicz et al. (1990) synthesized (R)- and (S)-4-Amino-3-methylbutanoic acids, which are structurally related to the compound being studied (Andruszkiewicz et al., 1990).
Application in Synthesis of Other Compounds
- Nesterkina et al. (2022) report the synthesis of an ester based on l-menthol and phenibut, which includes structural elements similar to the compound (Nesterkina et al., 2022).
- Chantreux et al. (1984) describe the use of a 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide chemistry, which is relevant to the chemical manipulation of compounds like the one being studied (Chantreux et al., 1984).
Chemical Analysis and Characterization
- Warnke and Trojanowska (1993) conducted a study on 1H NMR spectra of 2-aminooxypropanoic acid and its derivatives, which can be informative for the analysis of similar compounds (Warnke & Trojanowska, 1993).
Biosynthesis and Natural Analogs
- Rowan et al. (1996) investigated the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the natural occurrence and synthesis of similar ester compounds (Rowan et al., 1996).
Miscellaneous Studies
- Parr and Reiss (1984) prepared N-substituted enaminones from 3-aminobutenoic acids, which are structurally related to the compound of interest (Parr & Reiss, 1984).
- Kowalski et al. (2009) synthesized complexes involving 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, demonstrating the potential for complexation and coordination chemistry involving similar compounds (Kowalski et al., 2009).
Propiedades
Nombre del producto |
(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester |
|---|---|
Fórmula molecular |
C25H32N2O6 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] (2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H32N2O6/c1-15(2)17-7-9-19(10-8-17)26-22(28)14-33-25(30)23(16(3)4)27-24(29)18-11-20(31-5)13-21(12-18)32-6/h7-13,15-16,23H,14H2,1-6H3,(H,26,28)(H,27,29)/t23-/m0/s1 |
Clave InChI |
NEZVXQGPXYPDSG-QHCPKHFHSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)[C@H](C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



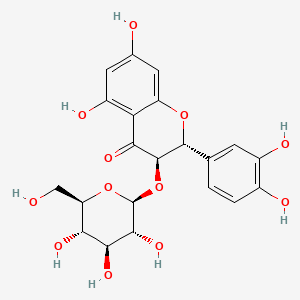
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
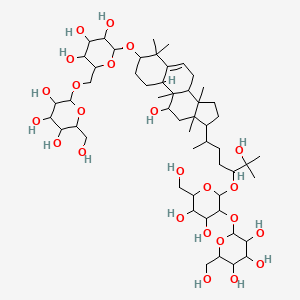
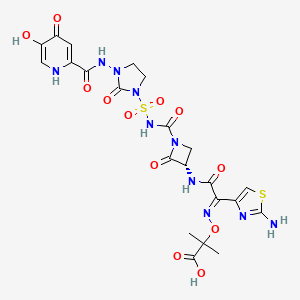
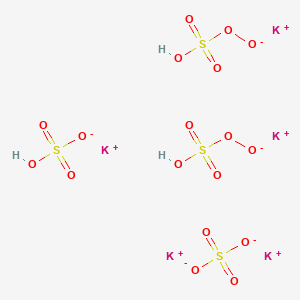
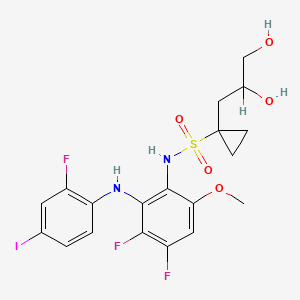

![1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
![6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1253216.png)
![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)
